QL47

Descripción general

Descripción

QL47 es un agente antiviral de amplio espectro que inhibe selectivamente la traducción eucariota. Ha demostrado una significativa actividad antiviral contra varios virus de ARN, incluyendo el virus del dengue y el virus del Nilo Occidental . This compound también es conocido por su capacidad para inhibir tanto la síntesis de proteínas virales como las del huésped, convirtiéndolo en una herramienta valiosa para estudiar los mecanismos moleculares de la síntesis de proteínas .

Métodos De Preparación

La síntesis de QL47 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional para mejorar sus propiedades antivirales. La ruta sintética generalmente incluye los siguientes pasos :

Formación de la estructura central: Esto implica el uso de reactivos y catalizadores específicos para formar el esqueleto básico del compuesto.

Modificaciones del grupo funcional: Se introducen varios grupos funcionales en la estructura central para mejorar su actividad biológica. Esto puede implicar reacciones como alquilación, acilación y halogenación.

Purificación y caracterización: El compuesto final se purifica utilizando técnicas como la cromatografía en columna y se caracteriza utilizando métodos espectroscópicos como la resonancia magnética nuclear (RMN) y la espectrometría de masas.

Análisis De Reacciones Químicas

QL47 experimenta varios tipos de reacciones químicas, incluyendo :

Oxidación: this compound puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Sustitución: this compound puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen halógenos, ácidos y bases.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados oxidados con actividad biológica mejorada o reducida .

Aplicaciones Científicas De Investigación

Antiviral Applications

Mechanism of Action

QL47 functions primarily as a host-targeted antiviral agent, inhibiting both viral and host protein synthesis. It disrupts the translation process specific to eukaryotic cells by targeting early steps in translation elongation. This mechanism allows this compound to effectively inhibit a range of viruses, including flaviviruses, poliovirus, Ebola virus, and human orthopneumovirus .

Case Studies

- Flavivirus Inhibition : In studies involving dengue virus (DV), this compound demonstrated a significant reduction in luciferase activity linked to viral protein synthesis, indicating its efficacy in diminishing viral replication within mammalian cells .

- Broad-Spectrum Activity : this compound has shown effectiveness against various unrelated viruses, suggesting its potential as a versatile antiviral treatment. This broad-spectrum activity is attributed to its unique action on host factors rather than direct viral targeting .

Anticancer Applications

Antiproliferative Effects

this compound was initially identified for its anticancer properties, particularly against Bruton's tyrosine kinase (BTK)-dependent cancer cell lines. The compound exhibits potent antiproliferative activity against acute myeloid leukemia (AML) cells and has been shown to induce apoptosis through the modulation of HSP70 protein levels .

Case Studies

- AML Cell Lines : In experiments with MV-4-11 and MOLM13 AML cell lines, this compound not only inhibited cell proliferation but also reduced levels of FLT3-ITD proteins, a common mutation associated with drug resistance in AML .

- Xenograft Models : In vivo studies using mouse models demonstrated that this compound significantly reduced tumor growth by 76.64% in subcutaneous xenograft models, showcasing its potential as an effective cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic applications. Preliminary studies indicate that modifications to the compound can enhance its antiviral and anticancer efficacy. For instance, variations in the chemical structure have been linked to improved potency against specific viral targets and cancer cell lines .

Summary of Findings

Mecanismo De Acción

QL47 ejerce sus efectos al dirigirse a un paso específico en el proceso de traducción de las células eucariotas . Inhibe la neosíntesis de proteínas iniciada tanto por estrategias de iniciación canónicas impulsadas por tapas como por estrategias de iniciación no canónicas. Es probable que el compuesto se dirija a un paso temprano en la elongación de la traducción, lo que reduce la abundancia en estado estacionario de proteínas expresadas a partir del ARN subgenómico viral . Además, se ha demostrado que this compound inhibe quinasas específicas como BTK y BMX, que son importantes para la traducción viral .

Comparación Con Compuestos Similares

QL47 es único en su capacidad para inhibir selectivamente la traducción eucariota mientras exhibe una actividad antiviral de amplio espectro . Compuestos similares incluyen :

Inhibidores de BTK: Estos compuestos, como this compound, se dirigen a la quinasa BTK pero pueden no tener la misma actividad antiviral de amplio espectro.

Otros agentes antivirales: Compuestos como ribavirina y favipiravir también exhiben actividad antiviral pero pueden tener diferentes mecanismos de acción y dirigirse a diferentes etapas del ciclo de vida viral.

This compound se destaca por su enfoque multiobjetivo, afectando tanto la síntesis de proteínas virales como las del huésped, lo que lo convierte en una herramienta valiosa para estudiar la traducción y desarrollar nuevas terapias antivirales .

Actividad Biológica

QL47, also known as QL-XII-47, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. As a covalent inhibitor of Bruton's tyrosine kinase (BTK), this compound has demonstrated significant antiproliferative effects against various cancer cell lines and possesses broad-spectrum antiviral properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antiproliferative Activity

This compound exhibits potent antiproliferative effects, particularly against acute myeloid leukemia (AML) cell lines. Research indicates that this compound reduces the levels of FLT3-ITD protein in a dose- and time-dependent manner, which is crucial for AML cell survival. This reduction correlates with the suppression of the FLT3-STAT5-MYC signaling pathway, essential for cell proliferation and survival in FLT3-ITD-positive cells .

Key Findings:

- Inhibition of FLT3 Protein: this compound induces degradation of FLT3-ITD through proteasome-mediated pathways.

- Induction of Apoptosis: The compound triggers apoptosis in AML cells, evidenced by cleavage of PARP and caspase-3, alongside a decrease in XIAP levels .

Antiviral Activity

In addition to its anticancer properties, this compound demonstrates broad-spectrum antiviral activity. It has been shown to inhibit the replication of various RNA viruses, including dengue virus (DENV), West Nile virus (WNV), and enteroviruses. The IC90 value for DENV2 is reported at 0.343 μM, indicating strong antiviral potential .

Mechanisms:

- Inhibition of Viral Translation: this compound selectively inhibits viral protein synthesis without affecting host cell proliferation significantly. This selective inhibition occurs at concentrations 35-fold lower than those required to inhibit host-cell growth .

- Covalent Modification: The acrylamide moiety of this compound is essential for its antiviral activity, as it covalently modifies target proteins involved in viral replication .

Structure-Activity Relationship (SAR)

The SAR studies on this compound have revealed insights into its chemical structure that contribute to its biological activities. The compound's design allows it to interact with specific targets without occupying ATP-binding sites typically associated with other inhibitors.

| Compound | Target | IC90 (μM) | Selectivity |

|---|---|---|---|

| This compound | DENV2 | 0.343 | High |

| YKL-04-085 | N/A | N/A | Improved PK |

Notable Modifications

- The replacement of the acrylamide with a nonreactive propyl amide significantly diminishes antiviral activity, underscoring the importance of specific functional groups in maintaining efficacy .

Case Study 1: AML Treatment

In a study involving patient-derived cells from AML patients with FLT3 mutations, this compound was found to inhibit cell proliferation more effectively than traditional treatments like midostaurin. This suggests that this compound may be particularly useful in treating resistant forms of AML .

Case Study 2: Viral Infections

Research on the antiviral effects of this compound showed that pretreatment with the compound led to significant reductions in viral protein accumulation in DENV-infected cells. This effect was observed even after extensive washing, indicating a lasting impact on viral replication mechanisms .

Propiedades

IUPAC Name |

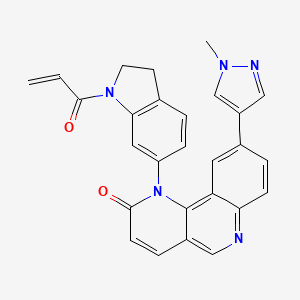

9-(1-methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h3-9,12-16H,1,10-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRNJQOBEOISFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025879 | |

| Record name | 9-(1-Methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469988-75-7 | |

| Record name | 9-(1-Methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.